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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dibenzosuberone, with the chemical name 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one,

is a tricyclic ketone of significant interest in medicinal chemistry and organic synthesis. It serves

as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the

tricyclic antidepressant amitriptyline.[1][2] Its rigid, three-dimensional structure also makes it a

valuable scaffold for the design of novel therapeutic agents, including inhibitors of p38 MAP

kinase, which are implicated in inflammatory diseases.[3] This technical guide provides an in-

depth overview of the physical and chemical properties of Dibenzosuberone, detailed

experimental protocols for its characterization, and a summary of its key chemical reactions

and biological relevance.

Physical Properties of Dibenzosuberone
Dibenzosuberone is typically a white to pale yellow solid at room temperature, with its

appearance potentially varying between solid crystals, a solidified melt, or a supercooled liquid

due to its relatively low melting point.[4][5] It is largely insoluble in water but soluble in various

organic solvents.

Table 1: Physical and Chemical Properties of Dibenzosuberone
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Property Value Source(s)

Molecular Formula C₁₅H₁₂O

Molecular Weight 208.26 g/mol

Melting Point 31 - 34 °C

Boiling Point 148 °C at 0.3-0.4 mmHg (hPa)

191-194 °C at 7 hPa

378.3 °C at 760 mmHg

(estimated)

Density 1.16 g/cm³ at 25 °C

Solubility in Water 0.03 g/L (insoluble)

Flash Point 113 °C (closed cup)

Appearance
White to pale yellow

solid/crystals

Refractive Index 1.63

InChI Key
BMVWCPGVLSILMU-

UHFFFAOYSA-N

SMILES O=C1c2c(cccc2)CCc3c1cccc3

Chemical Properties and Reactivity
The chemical reactivity of Dibenzosuberone is primarily centered around its ketone functional

group and the adjacent aromatic rings. These sites allow for a variety of chemical

modifications, making it a versatile building block in organic synthesis.

Key Chemical Reactions:

Synthesis via Friedel-Crafts Acylation: The synthesis of Dibenzosuberone itself is a classic

example of intramolecular Friedel-Crafts acylation. 2-Phenethyl-benzoyl chloride, when

treated with a Lewis acid catalyst like aluminum chloride, cyclizes to form the tricyclic ketone
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structure of Dibenzosuberone. This reaction is a cornerstone for creating the

dibenzocycloheptene core.

Reactions at the Carbonyl Group: The ketone group is susceptible to nucleophilic attack. A

key reaction is the Grignard reaction with (3-dimethylaminopropyl)magnesium chloride. This

reaction forms a tertiary alcohol, which is a direct precursor to amitriptyline.

Dehydration: Following the Grignard reaction, the resulting tertiary alcohol can be readily

dehydrated under acidic conditions (e.g., with sulfuric acid) to form the exocyclic double

bond characteristic of amitriptyline.

Bromination: The aromatic rings of Dibenzosuberone can undergo electrophilic aromatic

substitution, such as bromination, to produce various bromo-derivatives. These derivatives

are used to synthesize other potentially biologically active compounds.

Reduction: The ketone can be reduced to the corresponding alcohol, dibenzosuberol, or

completely deoxygenated to form the dibenzosuberane skeleton.

Experimental Protocols
Accurate characterization of Dibenzosuberone is crucial for its use in research and drug

development. The following are detailed methodologies for determining its key properties and

confirming its identity and purity.

Determination of Melting Point
Principle: The melting point is a fundamental physical property used for identification and purity

assessment. A pure crystalline solid typically melts over a narrow temperature range. Impurities

tend to depress and broaden the melting point range.

Methodology (Capillary Method):

Sample Preparation: A small amount of finely powdered, dry Dibenzosuberone is packed

into a capillary tube to a height of 1-2 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is

aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a

Thiele tube with mineral oil or a modern melting point apparatus).
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Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per

minute as the expected melting point is approached.

Observation: The temperature at which the first drop of liquid appears (T1) and the

temperature at which the entire sample becomes a clear liquid (T2) are recorded. The

melting point is reported as the range T1-T2.

Determination of Boiling Point at Reduced Pressure
Principle: For compounds that may decompose at their atmospheric boiling point, the boiling

point is determined at a reduced pressure. The Thiele tube method is a common micro-scale

technique for this purpose.

Methodology (Thiele Tube Method):

Sample Preparation: A small amount of Dibenzosuberone (approx. 0.5 mL) is placed into a

small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube

with the sample.

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a

Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is

connected to a vacuum source to achieve the desired pressure.

Heating: The arm of the Thiele tube is heated gently. As the temperature rises, air trapped in

the inverted capillary will bubble out.

Observation: Heating continues until a continuous and rapid stream of bubbles emerges

from the capillary tip. The heat is then removed.

Measurement: The liquid will begin to cool. The boiling point is the temperature at which the

stream of bubbles stops and the liquid is just drawn back into the capillary tube. The

pressure at which the measurement was taken must also be recorded.

Characterization by Spectroscopy
Spectroscopic methods are essential for confirming the chemical structure and purity of

Dibenzosuberone.
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A. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the

absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational

frequencies of different chemical bonds.

Methodology:

Sample Preparation: A small amount of solid Dibenzosuberone is placed directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure clamp is applied to

ensure good contact.

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract

atmospheric and instrumental interferences.

Sample Scan: The sample spectrum is then recorded, typically in the range of 4000-400

cm⁻¹.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For

Dibenzosuberone, key peaks would include a strong C=O stretch for the ketone (around

1680-1700 cm⁻¹), C-H stretches for the aromatic and aliphatic portions (around 2850-3100

cm⁻¹), and C=C stretches for the aromatic rings (around 1400-1600 cm⁻¹).

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule

by mapping the chemical environments of its hydrogen atoms (protons). Chemical shift,

integration, and spin-spin splitting patterns are used to elucidate the connectivity of atoms.

Methodology:

Sample Preparation: A small amount of Dibenzosuberone (typically 5-10 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as

tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is

acquired.
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Data Analysis: The spectrum is analyzed to identify the signals corresponding to the different

protons in the molecule. For Dibenzosuberone, one would expect to see signals for the

aromatic protons in the downfield region (approx. 7.0-8.0 ppm) and signals for the aliphatic

ethylene bridge protons in the upfield region (approx. 3.1 ppm). The integration of these

signals should correspond to the number of protons in each environment (8 aromatic, 4

aliphatic).

C. Purity Assessment by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile compounds in a mixture based on their

differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase

within a heated column. The purity of a sample can be determined by comparing the area of

the main peak to the total area of all peaks in the chromatogram.

Methodology:

Sample Preparation: A dilute solution of Dibenzosuberone is prepared in a suitable volatile

solvent (e.g., dichloromethane or acetone).

Instrument Setup: A gas chromatograph equipped with a suitable capillary column (e.g., a

non-polar or medium-polarity column) and a Flame Ionization Detector (FID) is used. The

temperatures of the injection port, column oven, and detector are set appropriately.

Injection and Separation: A small volume of the sample solution is injected into the GC. The

carrier gas (e.g., helium) transports the vaporized sample through the column, where

separation occurs.

Data Analysis: The detector response is recorded as a chromatogram. The percent purity is

calculated by dividing the area of the peak corresponding to Dibenzosuberone by the total

area of all peaks (excluding the solvent peak) and multiplying by 100.

Key Applications and Logical Pathways
Dibenzosuberone's primary significance lies in its role as a synthetic precursor and a

molecular scaffold.

Synthesis of Amitriptyline
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Dibenzosuberone is the starting material for the industrial synthesis of the antidepressant

amitriptyline. The pathway involves a two-step sequence: nucleophilic addition of a Grignard

reagent to the ketone, followed by acid-catalyzed dehydration.

Dibenzosuberone

Tertiary Alcohol Intermediate

Grignard Reaction
(Nucleophilic Addition)

(3-Dimethylaminopropyl)
magnesium chloride

Amitriptyline

Acid-Catalyzed
Dehydration

Click to download full resolution via product page

Caption: Synthetic pathway from Dibenzosuberone to Amitriptyline.

Role as a Kinase Inhibitor Scaffold
Dibenzosuberone derivatives have been designed and synthesized as inhibitors of p38 MAP

kinase, a key enzyme in the inflammatory signaling cascade. The general principle of kinase

inhibition involves a molecule (the inhibitor) binding to the kinase, often at the ATP-binding site,

preventing the kinase from phosphorylating its downstream substrate.
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Normal Kinase Activity Inhibition by Dibenzosuberone Derivative
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Caption: Mechanism of p38 MAP Kinase inhibition.

General Experimental Workflow for Characterization
The logical flow for characterizing a chemical compound like Dibenzosuberone involves

synthesis, purification, and subsequent analysis of its physical and chemical properties to

confirm identity, purity, and structure.
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Caption: Workflow for the synthesis and characterization of Dibenzosuberone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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